molecular formula C8H5ClO3 B113165 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde CAS No. 88525-51-3

7-Chloro-benzo[1,3]dioxole-5-carbaldehyde

Cat. No. B113165
CAS RN: 88525-51-3
M. Wt: 184.57 g/mol
InChI Key: SFBUWLLIFJURHG-UHFFFAOYSA-N
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Description

7-Chloro-benzo[1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H5ClO3 . It contains 18 bonds in total, including 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aldehyde (aromatic), and 2 ethers (aromatic) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde includes a five-membered ring, a six-membered ring, and a nine-membered ring. It also contains an aldehyde group and two aromatic ethers .


Physical And Chemical Properties Analysis

7-Chloro-benzo[1,3]dioxole-5-carbaldehyde has a molecular weight of 184.57 g/mol. It contains 18 bonds in total, including 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aldehyde (aromatic), and 2 ethers (aromatic) .

Scientific Research Applications

  • Summary of the Application : The compound “7-Chloro-benzo[1,3]dioxole-5-carbaldehyde” is used in the synthesis of a derivative called (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH). This derivative is used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .
  • Methods of Application or Experimental Procedures : The BDMMBSH were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield, which were crystallized in acetone, EtOAc, and EtOH . The BDMMBSH compounds were characterized using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, and their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of BDMMBSH on a GCE with the conducting polymer matrix Nafion (NF) .
  • Results or Outcomes : The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively . The validation of the BDMMBSH/GCE/NF sensor probe was performed via the selective determination of Pb2+ in spiked natural samples with a satisfactory and rational outcome .

properties

IUPAC Name

7-chloro-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBUWLLIFJURHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350298
Record name 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-benzo[1,3]dioxole-5-carbaldehyde

CAS RN

88525-51-3
Record name 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-4,5-dihydroxybenzaldehyde (8.0 g, 46 mmol) and BrClCH2 (23.9 g, 185 mmol) in dry DMF (100 mL) was added Cs2CO3 (25 g, 190 mmol). The mixture was stirred at 60° C. overnight and was then poured into water. The resulting mixture was extracted with EtOAc (50 mL×3). The combined extracts were washed with brine (100 mL), dried over Na2SO4 and concentrated under reduced pressure to afford 7-chlorobenzo[d][1,3]dioxole-5-carbaldehyde (6.0 g, 70%). 1H NMR (400 MHz, CDCl3) δ 9.74 (s, 1H), 7.42 (d, J=0.4 Hz, 1H), 7.26 (d, J=3.6 Hz, 1H), 6.15 (s, 2H)
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
BrClCH2
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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